molecular formula C12H14N2O2 B091758 Methyl 2-amino-3-(1H-indol-3-yl)propanoate CAS No. 7303-49-3

Methyl 2-amino-3-(1H-indol-3-yl)propanoate

Cat. No.: B091758
CAS No.: 7303-49-3
M. Wt: 218.25 g/mol
InChI Key: KCUNTYMNJVXYKZ-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(1H-indol-3-yl)propanoate is an organic compound that belongs to the class of indole derivatives Indoles are significant heterocyclic systems found in many natural products and drugs This compound is particularly interesting due to its structural similarity to tryptophan, an essential amino acid

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(1H-indol-3-yl)propanoate typically involves the functionalization of tryptophan. . The reaction conditions often include the use of organic solvents and catalysts to facilitate the transformation.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale-up. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(1H-indol-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the indole ring, often using halogenating agents or other electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Electrophiles: Halogenating agents, acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce various indole-based alcohols.

Scientific Research Applications

Methyl 2-amino-3-(1H-indol-3-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its role in biological systems, particularly in relation to tryptophan metabolism.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

    Tryptophan: An essential amino acid with a similar indole structure.

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Uniqueness

Methyl 2-amino-3-(1H-indol-3-yl)propanoate is unique due to its methyl ester group, which enhances its solubility and reactivity compared to other indole derivatives. This structural feature makes it a valuable intermediate in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

methyl 2-amino-3-(1H-indol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-16-12(15)10(13)6-8-7-14-11-5-3-2-4-9(8)11/h2-5,7,10,14H,6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUNTYMNJVXYKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CNC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864547
Record name Methyl tryptophanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7303-49-3
Record name Tryptophan methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007303493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Methyl 2-amino-3-(1H-indol-3-yl)propanoate in the synthesis of the antibacterial compound described in the research?

A1: this compound plays a crucial role as a reactant in the synthesis of Methyl N-[1-(benzoylamino)-2-methoxy-2-oxoethyl]tryptophanate. The research article describes its reaction with Methyl 2-azido-2-benzamidoacetate via N-alkylation in the presence of diisopropylethylamine as a base []. This reaction forms the final compound, which demonstrated bactericidal activity against both Gram-positive and Gram-negative bacteria in vitro.

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